molecular formula C11H25N3 B1301069 1-(3-Diethylaminopropyl)Piperazine CAS No. 22764-55-2

1-(3-Diethylaminopropyl)Piperazine

Cat. No. B1301069
CAS RN: 22764-55-2
M. Wt: 199.34 g/mol
InChI Key: GNKLMCASMJQZKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Diethylaminopropyl)Piperazine derivatives has been explored in various contexts, with the aim of creating compounds with biological activity. In one study, a series of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters were synthesized, which included the addition of substituted alkyl amines to diethyl maleate and subsequent conversions . Another research effort reported the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclo condensation, utilizing diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . These methods highlight the versatility of piperazine derivatives in chemical synthesis and their potential for generating compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. In the context of organic crystal engineering, a 1,4-piperazine-2,5-dione was synthesized and its crystalline forms were analyzed using single-crystal X-ray analysis . The study revealed polymorphic crystalline forms with different hydrogen-bonding networks, which are essential for understanding the compound's properties and interactions. The solid-state structures provided models for solution aggregation, which were further studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. The research on aspartate transcarbamoylase inhibitors showed that a distance of two carbons between the nitrogen and a reactive function yielded the best activity for antimicrobial, antienzyme, or tumor cell specificity activities . This indicates that the chemical structure and the positioning of functional groups play a significant role in the reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Diethylaminopropyl)Piperazine derivatives are closely related to their molecular structure and synthesis. The antimicrobial activity of the synthesized compounds was assessed, and a majority showed significant activity against five representative microorganisms . Additionally, the synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies, which are essential for understanding their physical and chemical properties . The study of organic crystal engineering further contributed to the understanding of the physical properties by analyzing the polymorphic crystalline forms and their hydrogen-bonding networks .

Scientific Research Applications

Enhancing Mass Spectrometry Sensitivity

Piperazine-based derivatives are utilized for the derivatization of carboxyl groups on peptides to enhance the sensitivity of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application significantly improves the ionization efficiency of peptides and proteins, facilitating highly sensitive proteome analysis and the identification of low-abundance biomolecules in complex biological samples (Qiao et al., 2011).

Antibacterial Agents

The synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities highlight the potential of piperazine derivatives as effective agents against resistant strains of bacteria, such as Staphylococcus aureus. These findings open up avenues for developing new antibacterial drugs, especially in the context of rising antimicrobial resistance (Shroff et al., 2022).

Ion-Selective Electrodes

Piperazine compounds have been used to develop ion-selective electrodes (ISEs) for the rapid and precise determination of piperazine concentrations in medical formulations. This application demonstrates the potential of piperazine derivatives in analytical chemistry, particularly in the pharmaceutical industry for quality control and drug analysis (Kharitonov et al., 2001).

Anthelmintic Activity

Studies on the anthelmintic activity of piperazine derivatives, such as the effects on moulting, proteome expression, and pyrophosphatase activity of Ascaris suum lung-stage larvae, provide insights into the mechanisms of action of these compounds against parasitic worms. This research contributes to the development of new treatments for ascariasis and other helminthic infections (Islam et al., 2006).

Safety And Hazards

1-(3-Diethylaminopropyl)Piperazine is harmful if swallowed, in contact with skin, or inhaled . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethyl-3-piperazin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-3-13(4-2)8-5-9-14-10-6-12-7-11-14/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKLMCASMJQZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371132
Record name 1-(3-Diethylaminopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Diethylaminopropyl)Piperazine

CAS RN

22764-55-2
Record name 1-(3-Diethylaminopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22764-55-2
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